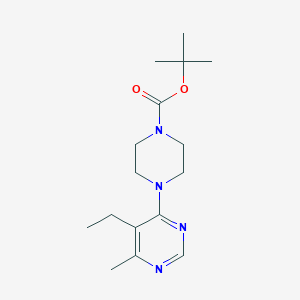
tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a solid substance with a molecular weight of 264.33 . It is stored in a dry room at normal temperature .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, is synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Molecular Structure Analysis
The InChI code for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a solid substance . It is stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as small molecules and peptides. It has also been used as a component in drug delivery systems, where it can be used to increase the solubility of drugs and to improve their bioavailability. This compound has also been used in the synthesis of peptide-based drugs, where it can be used to increase the stability of the drug.
Wirkmechanismus
Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has been found to interact with a variety of proteins and enzymes in the body. It has been found to bind to and activate certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of certain proteins, such as the protein tyrosine phosphatase (PTP).
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, and it has also been found to have anti-cancer effects. It has also been found to have immunomodulatory effects, and it has been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has low volatility, which makes it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and it is not very soluble in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate. One potential direction is to use it as a component in drug delivery systems to improve the bioavailability of drugs. Another potential direction is to use it as a tool for the synthesis of other compounds, such as small molecules and peptides. It could also be used to further explore its biochemical and physiological effects, such as its anti-inflammatory, anti-cancer, and immunomodulatory effects. Finally, it could be used to further explore its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate begins with the reaction of tert-butyl bromide with 5-ethyl-6-methylpyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the piperazine ring. The carboxylate group is then formed by the reaction of the piperazine ring with a carboxylic acid such as acetic acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-6-13-12(2)17-11-18-14(13)19-7-9-20(10-8-19)15(21)22-16(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYVUIHAZQEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439639.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine](/img/structure/B6439647.png)
![tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B6439650.png)
![3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439656.png)
![3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439664.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B6439669.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439673.png)
![1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439685.png)
![5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6439686.png)
![tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B6439694.png)
![5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole](/img/structure/B6439702.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole](/img/structure/B6439703.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B6439705.png)
![3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole](/img/structure/B6439725.png)